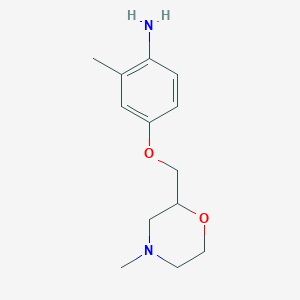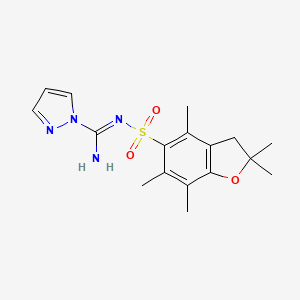![molecular formula C14H14N6OS B12817955 4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B12817955.png)
4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is a complex organic compound that features a unique combination of thiazole and pyrazolone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves the condensation of 2-iminothiazolidine derivatives with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as BF3·OEt2 to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification, and final condensation reactions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled temperatures and pH.
Major Products
The major products formed from these reactions include various substituted thiazole and pyrazolone derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The thiazole ring plays a crucial role in binding to the target sites, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Pyrazolone derivatives: Widely used as anti-inflammatory and analgesic agents
Uniqueness
4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its combined thiazole and pyrazolone structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a valuable compound for developing new therapeutic agents .
Properties
Molecular Formula |
C14H14N6OS |
|---|---|
Molecular Weight |
314.37 g/mol |
IUPAC Name |
4-[(2-amino-1,3-thiazol-5-yl)diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C14H14N6OS/c1-9-12(18-17-11-8-16-14(15)22-11)13(21)20(19(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,15,16) |
InChI Key |
QJJLODASBWQTDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=CN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



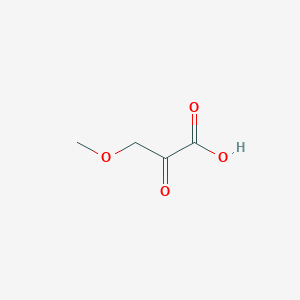
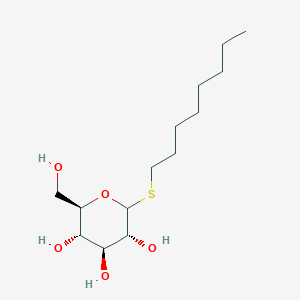
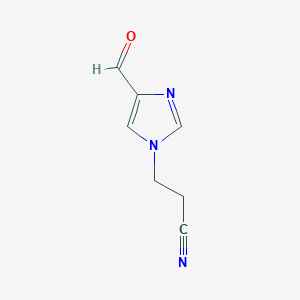
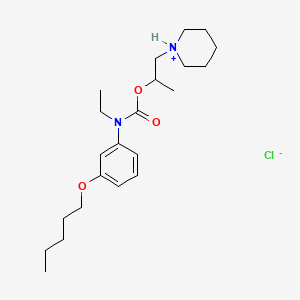
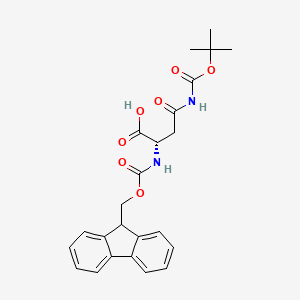
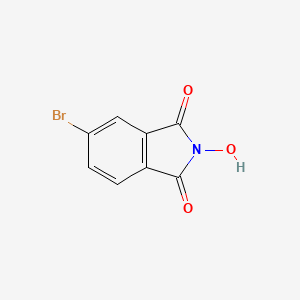
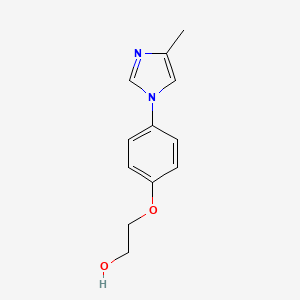
![2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12817947.png)
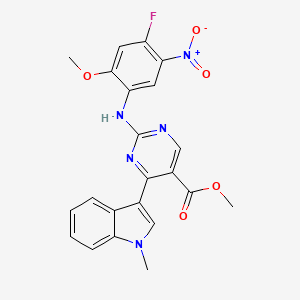
![(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12817950.png)
